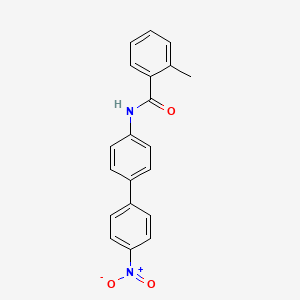

2-methyl-N-(4'-nitro-4-biphenylyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 2-methyl-N-(4'-nitro-4-biphenylyl)benzamide, typically involves multi-step chemical processes. For instance, Saeed et al. (2008) reported on the synthesis of a closely related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, through a series of reactions characterized by spectroscopy and elemental analysis, highlighting the complexity and precision required in synthesizing such compounds (Saeed, Hussain, & Flörke, 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-methyl-N-(4'-nitro-4-biphenylyl)benzamide, has been extensively studied using techniques like X-ray diffraction. For example, the crystal structure of a similar compound, as studied by Saeed et al. (2008), reveals intricate details such as the dihedral angles between aromatic rings and the orientation of nitro groups, which are crucial for understanding the molecule's reactivity and interactions (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, contributing to their diverse properties and applications. For example, the synthesis process often involves reactions such as refluxing, chlorination, and condensation, as detailed in the synthesis of related compounds. These reactions not only demonstrate the compound's chemical versatility but also its potential for functionalization and application in different scientific areas.

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystal structure, are essential for their application in material science and pharmaceuticals. The detailed crystallographic analysis provides insights into the compound's stability and reactivity, which are crucial for designing materials with desired physical characteristics.

Chemical Properties Analysis

The chemical properties of 2-methyl-N-(4'-nitro-4-biphenylyl)benzamide, such as its reactivity with other compounds and its behavior under various conditions, are central to its potential applications in chemistry and biochemistry. Studies such as those by Saeed et al. (2008) offer valuable information on these aspects through spectroscopic analysis and elemental composition, highlighting the compound's utility in various chemical reactions and as a precursor for more complex molecules (Saeed, Hussain, & Flörke, 2008).

科学的研究の応用

Crystal Structure Analysis

The study of crystal structures of benzamide derivatives, including compounds similar to "2-methyl-N-(4'-nitro-4-biphenylyl)benzamide," provides insights into their molecular arrangements, which are crucial for understanding their physical and chemical properties. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide reveals its orthorhombic space group and the dihedral angles between aromatic rings, indicating intramolecular hydrogen bonding and a 3-dimensional network stabilizing the structure (Saeed, Hussain, & Flörke, 2008).

Antimicrobial Properties

Benzamide derivatives have shown potential in antimicrobial applications. For example, new acylthiourea derivatives exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi at low concentrations, highlighting the impact of substituent types on antimicrobial efficacy (Limban et al., 2011).

Chemical Synthesis and Characterization

The synthesis and structural characterization of benzamide derivatives are fundamental for their application in various fields. The synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide demonstrates the capabilities of aqueous media in producing complex organic compounds, further characterized by spectroscopic methods (Buzarevski, Mikhova, & Popovski, 2014).

Corrosion Inhibition

Benzamide derivatives also serve as corrosion inhibitors for metals, with their efficacy influenced by the presence of electron-withdrawing or donating substituents. Studies have shown that these compounds can significantly protect mild steel against acidic corrosion, underscoring their potential in industrial applications (Mishra et al., 2018).

Chemosensors

The development of chemosensors utilizing N-nitrophenyl benzamide derivatives for detecting cyanide in aqueous environments highlights the versatility of these compounds. Their high selectivity towards CN− ions makes them valuable tools for monitoring cyanide concentrations in various samples (Sun, Wang, & Guo, 2009).

Carbonic Anhydrase Inhibition

Research into benzamide derivatives as inhibitors of carbonic anhydrase isoforms opens up possibilities for therapeutic applications. Novel acridine and bis acridine sulfonamides derived from benzamide compounds have shown effective inhibitory activity against specific carbonic anhydrase isoforms, important for various physiological functions (Ulus et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-N-[4-(4-nitrophenyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-14-4-2-3-5-19(14)20(23)21-17-10-6-15(7-11-17)16-8-12-18(13-9-16)22(24)25/h2-13H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCJKPWVSCWFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967555 |

Source

|

| Record name | 2-Methyl-N-(4'-nitro[1,1'-biphenyl]-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5306-07-0 |

Source

|

| Record name | 2-Methyl-N-(4'-nitro[1,1'-biphenyl]-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)

![(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553406.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)